2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17783335
InChI: InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3
SMILES:
Molecular Formula: C9H15NOS
Molecular Weight: 185.29 g/mol

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine

CAS No.:

Cat. No.: VC17783335

Molecular Formula: C9H15NOS

Molecular Weight: 185.29 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine -

Specification

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
IUPAC Name 2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine
Standard InChI InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3
Standard InChI Key QNARGVOOMKXFSA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(S1)C)C(CN)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a thiophene ring—a five-membered aromatic heterocycle containing one sulfur atom—substituted with methyl groups at the 2- and 5-positions. At the 3-position, a methoxyethylamine side chain (-CH₂CH₂NH₂-OCH₃) is attached, introducing both ether and primary amine functionalities . This combination creates a hybrid structure with distinct electronic properties: the electron-rich thiophene ring may participate in π-π stacking interactions, while the amine group offers nucleophilic reactivity.

Physicochemical Characteristics

Available data on physical properties remain sparse, but key parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₅NOS
Molecular Weight185.29 g/mol
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Discrepancies in molecular formula reporting exist, with one source noting a potential error in listing the formula as C₁₁H₁₅NOS. Computational modeling suggests the C₉H₁₅NOS formula aligns with the structure, as a C₁₁ variant would require additional carbon atoms inconsistent with the substituents described.

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine typically involves multi-step routes starting from thiophene precursors. A common approach utilizes the Gewald reaction, which facilitates the formation of 2-aminothiophene derivatives through the condensation of ketones, cyanoacetates, and elemental sulfur . For example:

  • Thiophene Ring Formation:
    Ethyl cyanoacetate reacts with 2,5-dimethylthiophen-3-carbaldehyde in the presence of sulfur and a base (e.g., morpholine) to yield ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

  • Side Chain Introduction:
    The ester group is hydrolyzed to a carboxylic acid, followed by reduction to the corresponding alcohol. Subsequent methoxylation and amination steps introduce the methoxyethylamine moiety.

Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates. Yields depend critically on temperature control (55–65°C optimal for cyclization) and solvent choice, with polar aprotic solvents like dimethylformamide (DMF) favoring nucleophilic substitutions.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiophene 3-position requires careful stoichiometry and catalytic control.

  • Amine Protection: The primary amine group is often protected (e.g., as a tert-butyl carbamate) during synthetic steps to avoid side reactions.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature makes it susceptible to electrophilic attack. Halogenation (e.g., bromination) at the 4-position is plausible, though steric hindrance from the 2,5-dimethyl groups may limit reactivity. Nitration studies on analogous compounds show moderate yields under mixed acid conditions .

Amine-Facilitated Reactions

The primary amine group participates in:

  • Acylation: Reaction with acyl chlorides forms amides, useful for derivatization in drug discovery.

  • Schiff Base Formation: Condensation with aldehydes generates imines, which can coordinate metals for catalytic applications.

Oxidation and Stability

The thiophene ring is prone to oxidation, particularly under acidic conditions, leading to sulfoxide or sulfone byproducts. Storage recommendations include inert atmospheres and low temperatures to mitigate degradation.

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